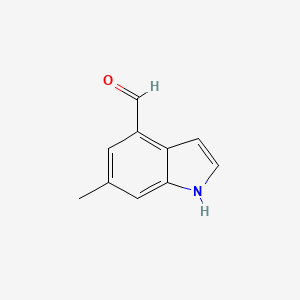

6-methyl-1H-indole-4-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8(6-12)9-2-3-11-10(9)5-7/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHLKRXSINRHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Aspects and Electronic Characteristics

Molecular Structure and Isomerism Considerations for Indole (B1671886) Carbaldehydes

The foundational structure of this compound is the indole ring system. The carbaldehyde (or formyl) group (-CHO) and the methyl group (-CH3) are substituents on this ring. In 6-methyl-1H-indole-4-carbaldehyde, the formyl group is attached to position 4, and the methyl group is at position 6.

The indole core itself is a planar aromatic system. The positioning of the carbaldehyde group is a critical structural aspect. Positional isomers, where the formyl group is attached to different carbons of the indole ring (e.g., C2, C3, C5, C7), exhibit varied chemical and electronic properties due to the different electronic environments at each position. For instance, indole-3-carbaldehyde is a well-studied isomer and a common precursor in chemical synthesis. researchgate.netresearchgate.net The presence of the formyl group at position 4 in the target molecule is a defining feature. nih.gov

The molecular formula for the parent indole-4-carbaldehyde is C9H7NO. nih.gov The addition of a methyl group at the 6-position gives 6-methyl-1H-indole-4-carbaldehyde the molecular formula C10H9NO. The indole ring system is generally planar, and the carbaldehyde group tends to be nearly co-planar with the ring to maximize electronic conjugation. nih.gov

| Property | Value |

| IUPAC Name | 6-methyl-1H-indole-4-carbaldehyde |

| Molecular Formula | C10H9NO |

| Core Structure | Indole |

| Substituents | -CHO (carbaldehyde) at C4, -CH3 (methyl) at C6 |

Electronic Distribution and Charge Density Analysis

The electronic nature of the indole ring is significantly modified by its substituents. The pyrrolic nitrogen atom has a lone pair of electrons that contributes to the aromaticity of the ring, making the indole system electron-rich.

However, the substituents on 6-methyl-1H-indole-4-carbaldehyde have opposing electronic effects:

Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It deactivates the aromatic ring, particularly the benzene (B151609) portion, by pulling electron density away from it through resonance and inductive effects.

Methyl Group (-CH3): This group is weakly electron-donating through an inductive effect, pushing electron density into the benzene ring.

Conformational Analysis and Energy Minima

Conformational analysis of this molecule primarily concerns the rotation of the carbaldehyde group around the single bond connecting it to the indole ring (C4-CHO bond). This rotation gives rise to different conformers. For aldehydes attached to an aromatic ring, two principal planar conformations are possible:

Syn-periplanar (syn): The C=O bond of the aldehyde is oriented towards the C5 position of the indole ring.

Anti-periplanar (anti): The C=O bond is oriented away from the C5 position and towards the C3 position.

These conformers are separated by a rotational energy barrier. DFT calculations performed on related indole carbaldehydes suggest that such rotational barriers are typically in the range of a few kcal/mol. nih.govmdpi.com The relative stability of the syn and anti conformers is determined by a balance of steric and electronic interactions, including potential weak hydrogen bonds between the aldehyde and adjacent ring hydrogens. For indole-4-carbaldehyde, the anti conformer, where the carbonyl oxygen is pointed away from the per-position hydrogen at C5, is generally expected to be the more stable, lower-energy conformation due to reduced steric hindrance. The methyl group at position 6 is distant from the carbaldehyde group at position 4 and is therefore unlikely to have a significant steric influence on this rotational preference.

| Conformational Feature | Description |

| Rotational Bond | C(4)-CHO |

| Possible Conformers | Syn and Anti planar rotamers |

| Expected Lower Energy Conformer | Anti (due to lower steric hindrance with H at C5) |

| Influencing Factors | Steric hindrance, electronic interactions |

Synthetic Methodologies for 6 Methyl 1h Indole 4 Carbaldehyde and Analogues

Overview of Classical and Modern Indole (B1671886) Synthesis Approaches Applicable to Carbaldehydes

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over the past century. For the preparation of indole-4-carbaldehydes, several of these classical methods, along with their modern adaptations, are particularly relevant.

Reissert Indole Synthesis Modifications

The Reissert indole synthesis is a foundational method for creating indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process begins with the condensation of these starting materials, catalyzed by a base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes a reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to produce the final indole. wikipedia.org

Modifications to the Reissert synthesis allow for the preparation of different indole derivatives. The choice of reducing agent is critical; for instance, using zinc in acetic acid leads to the indole-2-carboxylic acid, while catalytic hydrogenation (e.g., H2/Pd) can yield the corresponding ester. researchgate.netyoutube.com This adaptability is crucial for creating functionalized indoles that can be further elaborated. A notable variation is the Butin modification, where the intramolecular ring-opening of a furan (B31954) provides the necessary carbonyl for the cyclization, resulting in a ketone side chain on the final indole product. wikipedia.org

Table 1: Key Features of Reissert Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Ortho-nitrotoluene and diethyl oxalate | wikipedia.org |

| Key Steps | 1. Base-catalyzed condensation2. Reductive cyclization3. (Optional) Decarboxylation | wikipedia.orgresearchgate.net |

| Catalyst | Potassium ethoxide is often preferred over sodium ethoxide. | wikipedia.org |

| Variations | The reducing agent (e.g., Zn/acetic acid vs. H2/Pd) determines the final product (acid vs. ester). | youtube.com |

| Modifications | The Butin modification utilizes a furan ring-opening to introduce a ketone side chain. | wikipedia.org |

Fischer Indole Synthesis Derivations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone intermediate. byjus.comtestbook.com This intermediate, upon heating in the presence of a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), rearranges to form the indole ring. wikipedia.orgmdpi.com The mechanism proceeds through an enamine tautomer followed by a google.comgoogle.com-sigmatropic rearrangement. wikipedia.orgbyjus.com

The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, as the substitution pattern of the final product is determined by the starting phenylhydrazine and carbonyl compound. However, unsymmetrical ketones can lead to regioisomeric products. thermofisher.combyjus.com Modern derivations include the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to effect the synthesis. wikipedia.org The electronic nature of substituents on the phenylhydrazine ring can significantly influence the reaction; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

Table 2: Aspects of the Fischer Indole Synthesis

| Aspect | Details | Reference |

|---|---|---|

| Core Reaction | Condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. | wikipedia.orgthermofisher.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃, BF₃). | wikipedia.orgmdpi.com |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine and undergoes a google.comgoogle.com-sigmatropic rearrangement. | wikipedia.orgbyjus.com |

| Modern Derivations | The Buchwald modification uses palladium catalysis to couple aryl bromides and hydrazones. | wikipedia.org |

| Limitations | Unsymmetrical ketones can yield mixtures of regioisomers. | thermofisher.com |

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis is a highly effective method for producing 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer synthesis. wikipedia.orgrsc.org This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgsynarchive.com A key requirement for the success of the reaction is the presence of a substituent at the ortho position of the nitroarene; sterically bulky groups often lead to higher yields. wikipedia.orgjk-sci.com

The mechanism is understood to involve the initial formation of a nitrosoarene, which then reacts with a second equivalent of the Grignard reagent. wikipedia.orgjk-sci.com A subsequent google.comgoogle.com-sigmatropic rearrangement, cyclization, and tautomerization lead to the indole ring. wikipedia.orgchemeurope.com The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion. wikipedia.orgchemeurope.com An important adaptation is the Dobbs modification, which uses an ortho-bromine as a directing group that can be removed later, enhancing the synthetic utility of the method. wikipedia.org

Specific Synthetic Pathways to Indole-4-Carbaldehydes

The synthesis of indole-4-carbaldehydes, including the 6-methyl derivative, often requires multi-step sequences starting from appropriately substituted benzene (B151609) precursors.

Routes from Methyl 2-Methyl-3-nitrobenzoate Precursors

A common and effective starting material for the synthesis of indole-4-carbaldehyde and its analogues is methyl 2-methyl-3-nitrobenzoate. One documented pathway involves first synthesizing methyl indole-4-carboxylate, which is then reduced to 4-hydroxymethylindole using a reducing agent like lithium aluminum hydride. google.com The final step is the oxidation of the alcohol to the desired indole-4-carbaldehyde. google.com

An alternative, more intricate route also begins with methyl 2-methyl-3-nitrobenzoate. google.com This method involves:

Reduction of the ester to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride (B1222165).

Oxidation of the alcohol to 2-methyl-3-nitrobenzaldehyde (B1295971).

Protection of the newly formed aldehyde group, for example, with ethylene (B1197577) glycol.

A one-pot reaction involving condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclization using Raney Ni-hydrazine hydrate (B1144303) and subsequent hydrolysis to yield the final indole-4-carbaldehyde product. google.com

Another reported synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate proceeds via a bromination of the methyl group, followed by the formation of a Wittig salt and subsequent reaction steps to build the pyrrole (B145914) ring. orgsyn.org

Oxidation Reactions in Carbaldehyde Formation (e.g., MnO2, DMSO-mediated)

The final step in many syntheses of indole-4-carbaldehydes is the oxidation of a precursor, typically a 4-hydroxymethylindole. Activated manganese dioxide (MnO₂) is a frequently employed reagent for this transformation, effectively converting the primary alcohol to the aldehyde without over-oxidation. google.com Potassium permanganate (B83412) has also been cited as an alternative for this oxidation step. google.com

More recently, dimethyl sulfoxide (B87167) (DMSO)-mediated oxidation systems have gained prominence as versatile and powerful tools in heterocyclic synthesis. nih.gov These methods can be used for various transformations, including the direct construction of heterocycles and the functionalization of pre-existing rings. nih.gov Systems combining DMSO with iodine (I₂/DMSO) are particularly effective and can promote oxidative C-C and C-heteroatom bond formations. rsc.org For indole synthesis, DMSO in combination with reagents like thionyl chloride (SOCl₂) can mediate the oxidative C(sp²)-H amination of 2-alkenylanilines to form the indole skeleton. nih.gov These modern oxidative methods offer efficient, often metal-free, pathways to complex indole derivatives. rsc.orgrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-methyl-1H-indole-4-carbaldehyde |

| Acetic acid |

| Aldehyde |

| Aluminum chloride |

| Aryl bromide |

| Boron trifluoride |

| Diethyl oxalate |

| Dimethyl sulfoxide (DMSO) |

| Ethylene glycol |

| Ethyl o-nitrophenylpyruvate |

| Furan |

| Hydrazine hydrate |

| Hydrochloric acid (HCl) |

| 4-hydroxymethylindole |

| Indole |

| Indole-2-carboxylic acid |

| Indole-4-carbaldehyde |

| Iodine |

| Iron chloride |

| Ketone |

| Lithium aluminum hydride |

| Manganese dioxide (MnO₂) |

| Methyl 2-methyl-3-nitrobenzoate |

| Methyl indole-4-carboxylate |

| N,N-dimethylformamide dimethyl acetal (DMFDMA) |

| 2-methyl-3-nitrobenzaldehyde |

| 2-methyl-3-nitrobenzyl alcohol |

| Nitroarene |

| Nitrosoarene |

| Ortho-nitrotoluene |

| Palladium |

| Phenylhydrazine |

| Polyphosphoric acid |

| Potassium ethoxide |

| Potassium permanganate |

| p-toluenesulfonic acid |

| Raney Ni |

| Sodium borohydride |

| Sodium ethoxide |

| Sulfuric acid (H₂SO₄) |

| Thionyl chloride (SOCl₂) |

| Vinyl Grignard reagent |

| Zinc |

Vilsmeier-Haack Formylation Strategies and Regioselectivity

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. researchgate.netorganic-chemistry.orgsid.irjk-sci.com The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.org This electrophilic species then attacks the electron-rich indole ring.

For indoles, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group, primarily at the C3-position due to its high electron density. niscpr.res.inorgsyn.org However, the regioselectivity can be influenced by the substitution pattern on the indole nucleus. In the case of 6-methylindole (B1295342), formylation is expected to occur at the C3-position, yielding 6-methyl-1H-indole-3-carbaldehyde. prepchem.com Achieving formylation at the C4-position, to produce 6-methyl-1H-indole-4-carbaldehyde, often requires alternative strategies or starting materials where other positions are blocked or deactivated.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the indole ring to form an iminium salt intermediate. wikipedia.org Subsequent hydrolysis during the workup phase yields the final aldehyde product. jk-sci.com The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to improve yields and selectivity. jk-sci.comchemrxiv.org While highly effective for many indole substrates, the reaction's success can be sensitive to steric hindrance near the reaction site. chemrxiv.org

Catalytic Approaches (e.g., Rh-catalyzed, Au(I)-catalyzed, Copper-mediated)

Modern synthetic chemistry has seen the emergence of various catalytic methods for the functionalization of indoles, providing alternatives to traditional stoichiometric reactions. These catalytic systems offer advantages in terms of mild reaction conditions, high efficiency, and unique selectivity.

Rhodium-catalyzed reactions have been developed for the C-H functionalization of indoles. nih.gov For instance, Rh(III)-catalyzed C-H activation provides a pathway for the synthesis of complex indole structures. nih.govacs.org These methods can involve the use of directing groups to control the site of functionalization. While direct rhodium-catalyzed formylation of indoles is less common, related C-H activation strategies can be used to introduce precursors that are later converted to the aldehyde. youtube.com

Gold(I)-catalyzed reactions have also been explored for the functionalization of indoles. Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack by indoles. While direct formylation is not a primary application, gold catalysis can be instrumental in building the indole core or introducing functional groups that can be subsequently transformed into a carbaldehyde.

Copper-mediated synthesis offers a versatile and cost-effective approach for constructing indole rings and introducing functionalities. researchgate.net Copper catalysts can facilitate tandem reactions, such as Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, to produce multisubstituted indoles. organic-chemistry.org Copper-catalyzed multicomponent reactions have also been developed for the efficient synthesis of complex indole derivatives. beilstein-journals.orgnih.gov Furthermore, copper-catalyzed C-H oxidation/diacylation of indoles has been reported to yield indolyl diketones. nih.gov An iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has also been developed as an environmentally benign alternative. organic-chemistry.org

Functional Group Interconversions and Derivatization from 6-Methyl-1H-indole-4-carbaldehyde

Once synthesized, 6-methyl-1H-indole-4-carbaldehyde serves as a versatile building block for further chemical modifications. The presence of the aldehyde group, the indole nitrogen, and the aromatic ring system allows for a wide range of derivatization reactions.

Reactions at the Aldehyde Moiety

The aldehyde functional group is a hub for a multitude of chemical transformations. It readily undergoes nucleophilic addition reactions, which are fundamental to its reactivity. libretexts.orgmasterorganicchemistry.com The slightly positive carbon of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.org

Common reactions involving the aldehyde group of indole-4-carbaldehydes include:

Reductive amination: The aldehyde can be converted to an amine through reaction with an amine to form an imine, followed by reduction. For example, 1-methyl-1H-indole-4-carbaldehyde can be reacted with methylamine (B109427) and then reduced with sodium borohydride to yield the corresponding secondary amine.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using appropriate oxidizing agents.

Wittig reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene.

Condensation reactions: The aldehyde can participate in various condensation reactions, such as the Biginelli reaction, to form more complex heterocyclic structures. sigmaaldrich.com

These transformations highlight the utility of the aldehyde group in building molecular complexity from the 6-methyl-1H-indole-4-carbaldehyde scaffold.

Modifications of the Indole Nitrogen (N-Alkylation, N-Acylation, N-Sulfonation)

The nitrogen atom of the indole ring can be readily functionalized, altering the electronic properties and steric environment of the molecule.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. rsc.org A common method involves the use of an alkyl halide in the presence of a base like sodium hydride in a solvent such as DMF or THF. rsc.org For instance, indole-3-carbaldehyde can be N-alkylated using alkyl halides in a mixture of acetonitrile (B52724) and DMF. mdpi.com Iron-catalyzed N-alkylation of indolines followed by oxidation provides another route to N-alkylated indoles. nih.gov

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. beilstein-journals.orgnih.gov This transformation can be achieved using acylating agents like acyl chlorides or thioesters. beilstein-journals.orgresearchgate.net The use of thioesters as the acyl source offers a mild and chemoselective method for N-acylation. beilstein-journals.orgbeilstein-journals.org

N-Sulfonation: The indole nitrogen can also be sulfonated by reacting with a sulfonyl chloride in the presence of a base. This modification introduces a sulfonyl group, which can influence the biological activity and physical properties of the molecule.

These N-functionalization reactions are crucial for diversifying the indole scaffold and are widely employed in medicinal chemistry and materials science.

Spectroscopic and Advanced Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 14N, 15N)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, allows for the unambiguous assignment of all protons and carbons in the molecule. While ¹⁴N and ¹⁵N NMR can provide information about the nitrogen environment, they are less commonly reported due to technical challenges such as the quadrupolar nature of ¹⁴N and the low natural abundance and sensitivity of ¹⁵N.

The ¹H NMR spectrum of 6-methyl-1H-indole-4-carbaldehyde is expected to show distinct signals for the aldehyde, amine, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing aldehyde group. Similarly, the ¹³C NMR spectrum will display unique resonances for each of the 10 carbon atoms in the molecule.

¹H NMR: The aldehyde proton (4-CHO) is expected to appear as a singlet significantly downfield, typically in the δ 9.9–10.1 ppm range. The N-H proton of the indole (B1671886) ring will also be a broad singlet, with its chemical shift being solvent-dependent but generally found between δ 8.0 and 9.0 ppm. The methyl protons (6-CH₃) will resonate upfield as a singlet around δ 2.4-2.5 ppm. The aromatic protons (H2, H3, H5, H7) will exhibit more complex patterns due to spin-spin coupling.

¹³C NMR: The aldehyde carbonyl carbon is the most deshielded, expected around δ 185 ppm. rsc.org The aromatic carbons will resonate in the δ 110–140 ppm range, with their specific shifts determined by the substituent effects. rsc.orgchemicalbook.com The methyl carbon will appear upfield, typically between δ 15-22 ppm. rsc.org

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 6-methyl-1H-indole-4-carbaldehyde, based on data from indole-4-carbaldehyde and 6-methylindole (B1295342).

| Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (N-H) | ~8.5 (broad s) | - | - |

| 2 | ~7.3-7.4 | t, J ≈ 2.5-3.0 | ~122-124 |

| 3 | ~7.1-7.2 | t, J ≈ 2.5-3.0 | ~103-105 |

| 3a | - | - | ~125-127 |

| 4 | - | - | ~120-122 |

| 4-CHO | ~10.0 | s | ~185-186 |

| 5 | ~7.5-7.6 | s or d | ~123-125 |

| 6 | - | - | ~135-138 |

| 6-CH₃ | ~2.4-2.5 | s | ~21-22 |

| 7 | ~7.0-7.1 | d, J ≈ 8.0 | ~112-114 |

| 7a | - | - | ~137-139 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For 6-methyl-1H-indole-4-carbaldehyde, key COSY cross-peaks would be expected between H2 and H3, and between the aromatic protons H5 and H7 (if any long-range coupling exists), confirming their positions on the indole ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It would definitively link the proton signals for H2, H3, H5, H7, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, especially around quaternary carbons. Key HMBC correlations would include:

The aldehyde proton (4-CHO) to carbons C4, C3a, and C5.

The methyl protons (6-CH₃) to carbons C6, C5, and C7.

Proton H2 to carbons C3, C3a, and C7a.

Proton H7 to carbons C5, C6, and C7a. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

For 6-methyl-1H-indole-4-carbaldehyde, the IR spectrum would be dominated by characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1660-1680 cm⁻¹, a slightly lower frequency than typical aldehydes due to conjugation with the aromatic indole system. Another key feature is the N-H stretching band from the indole amine, which appears as a sharp to medium peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C and C-N stretching and various bending vibrations. nih.govchemicalbook.com

Raman spectroscopy provides complementary information, particularly for symmetric non-polar bonds, and would be useful for analyzing the C=C bonds within the aromatic system.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H stretch (indole) | 3300 - 3400 | Medium |

| Aromatic C-H stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H stretch (methyl) | 2850 - 2960 | Medium-Weak |

| Aldehyde C=O stretch | 1660 - 1680 | Strong |

| Aromatic C=C stretch | 1580 - 1620 | Medium |

| N-H bend | 1500 - 1550 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, LC-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. The molecular formula of 6-methyl-1H-indole-4-carbaldehyde is C₁₀H₉NO, giving it a monoisotopic mass of 159.0684 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 160.0757. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. A characteristic fragmentation pattern for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da). libretexts.org Therefore, a prominent fragment ion would be expected at m/z 132.0651, corresponding to the [M+H-CO]⁺ ion. Further fragmentation would involve the cleavage of the indole ring structure, similar to patterns observed for other indole derivatives. nih.govscirp.org

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀NO]⁺ | 160.0757 | Protonated molecular ion |

| [M+H-CO]⁺ | [C₉H₁₀N]⁺ | 132.0808 | Loss of carbon monoxide |

| [M+H-HCN]⁺ | [C₉H₉O]⁺ | 133.0648 | Loss of hydrogen cyanide from indole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. In conjugated systems like indoles, the most important transitions are π → π*. Indole itself displays two characteristic absorption bands, a stronger band (¹La) around 260-270 nm and a weaker, longer-wavelength band (¹Lb) around 280-290 nm. nih.govacs.org

The presence of substituents alters the position and intensity of these bands. The electron-donating methyl group and the electron-withdrawing, conjugating aldehyde group on the 6-methyl-1H-indole-4-carbaldehyde structure are expected to cause a bathochromic (red) shift of these transitions to longer wavelengths compared to unsubstituted indole. core.ac.uknih.gov The aldehyde group, acting as a chromophore, extends the conjugation of the π-system. Studies on indole-4-carboxaldehyde (B46140) confirm absorption maxima in the UV range, with one reported at 296 nm. nih.gov

| Electronic Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* (1La band) | ~270 - 280 | Strong absorption |

| π → π* (1Lb band) | ~295 - 310 | Weaker absorption, shifted by conjugation |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). While a specific crystal structure for 6-methyl-1H-indole-4-carbaldehyde is not publicly available, analysis of related indole structures can predict its likely solid-state characteristics. elsevierpure.com

Indole derivatives often crystallize in monoclinic or orthorhombic space groups. nih.govacs.org The crystal packing would be significantly influenced by intermolecular hydrogen bonding between the N-H group of one molecule and the aldehyde C=O group of a neighboring molecule, likely forming chains or dimeric motifs. Additionally, π-π stacking interactions between the planar indole ring systems are expected to play a crucial role in stabilizing the crystal lattice. nih.govacs.org The methyl group may influence the packing efficiency and the specific geometry of these interactions.

| Parameter | Indole acs.org | 1H-Indole-2-methanol nih.gov | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline nih.gov |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pna2₁ | P2/c | P2₁/c |

| Key Intermolecular Forces | N-H···π stacking | O-H···N hydrogen bonds | C-H···O hydrogen bonds, C-H···π interactions |

Table of Compounds Mentioned

| Compound Name |

|---|

| 6-methyl-1H-indole-4-carbaldehyde |

| Indole |

| Indole-4-carbaldehyde |

| 6-methylindole |

| 1H-Indole-2-methanol |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula. For 6-methyl-1H-indole-4-carbaldehyde, with the molecular formula C₁₀H₉NO, the analysis provides a direct confirmation of its elemental composition. This technique is a cornerstone in the characterization of novel compounds and for quality control of synthesized materials.

The theoretical elemental composition of 6-methyl-1H-indole-4-carbaldehyde is calculated from its molecular weight (159.19 g/mol ). A close correlation between the experimental and calculated values, typically within a ±0.4% margin, is considered confirmation of the compound's elemental integrity.

Table 1: Theoretical Elemental Composition of 6-methyl-1H-indole-4-carbaldehyde

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 75.45 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.80 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.05 |

| Total | 159.18 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of 6-methyl-1H-indole-4-carbaldehyde and for its separation from reaction mixtures and impurities. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely utilized.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of chemical reactions and for the initial assessment of product purity. For indole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The separation is achieved based on the differential partitioning of the compounds between the stationary phase and a mobile phase.

In the analysis of indole aldehydes, a mixture of non-polar and polar solvents is often employed as the mobile phase. For instance, reaction monitoring for the synthesis of related indole-3-carbaldehydes has been performed using a mobile phase of petroleum ether and ethyl acetate (B1210297). rsc.org Similarly, the purification of diindolyl methanes, which are derivatives of indole aldehydes, has been monitored by TLC using a hexane/ethyl acetate solvent system. nih.gov The position of the spot corresponding to 6-methyl-1H-indole-4-carbaldehyde, identified by its retention factor (Rf) value, would indicate its polarity relative to other components in the mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of purity and for the preparative separation of compounds. It offers high resolution and sensitivity. For indole derivatives, reverse-phase HPLC is a common method, typically employing a C18 column.

While a specific HPLC method for 6-methyl-1H-indole-4-carbaldehyde is not detailed in the available literature, a general approach for related indole compounds involves a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Analysis of Indole Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table represents a typical method for related compounds and would require optimization for 6-methyl-1H-indole-4-carbaldehyde.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also molecular weight information, which is highly specific for compound identification. For 6-methyl-1H-indole-4-carbaldehyde, LC-MS would be used to confirm the molecular weight of the main peak in the chromatogram, corresponding to its molecular ion or a protonated adduct. This technique is particularly useful for identifying impurities and byproducts in the sample. Commercial suppliers of 6-methyl-1H-indole-4-carbaldehyde may provide LC-MS data as part of their certificate of analysis to validate the compound's identity and purity. bldpharm.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. google.com DFT calculations have been employed to elucidate various properties of indole (B1671886) derivatives, offering valuable insights that complement experimental findings. nih.govmdpi.com

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. google.com For indole derivatives, DFT calculations are commonly used to achieve this. mdpi.com For instance, studies on related indole-3-carbaldehyde molecules have utilized methods like B3LYP with a 6-311++G(d,p) basis set to obtain optimized geometries. The planarity of the indole ring system is a key feature, and calculations can confirm the degree of planarity. For example, in 5-methyl-1H-indole-3-carbaldehyde, the molecule is nearly planar. nih.gov Analysis of bond lengths and angles provides further detail on the molecular structure.

Vibrational frequency analysis, often performed after geometry optimization, serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.gov For indole derivatives, characteristic vibrational modes can be assigned to specific functional groups. For example, the stretching frequency of the isonitrile group in 6-isocyano-1-methyl-1H-indole has been systematically investigated using both experimental and theoretical methods. researchgate.netmdpi.com Similarly, for 6-methyl-1H-indole-4-carbaldehyde, theoretical calculations can predict the vibrational frequencies for the C=O stretch of the aldehyde group, the N-H stretch of the indole ring, and various C-H and C-C stretching and bending modes within the aromatic system.

A hypothetical table of selected calculated vibrational frequencies for 6-methyl-1H-indole-4-carbaldehyde is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Methyl) | ~2900-3000 |

| C=O Stretch (Aldehyde) | ~1650-1700 |

| C=C Stretch (Aromatic) | ~1400-1600 |

| C-N Stretch | ~1200-1300 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For indole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule for various indole compounds. nih.gov For instance, in a study of indole hydrazones, a reduction in the HOMO-LUMO band gap was observed upon deprotonation, indicating a change in reactivity. nih.gov For 6-methyl-1H-indole-4-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbaldehyde group.

A hypothetical table of FMO properties for 6-methyl-1H-indole-4-carbaldehyde is shown below.

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding the minimum energy structure, Molecular Dynamics (MD) simulations can explore the conformational space of a molecule over time at a given temperature. This is particularly useful for flexible molecules to understand their dynamic behavior. For a relatively rigid molecule like 6-methyl-1H-indole-4-carbaldehyde, MD simulations could be used to study the rotational barrier of the aldehyde group relative to the indole ring and the interactions with solvent molecules in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Focus on physico-chemical descriptors relevant to reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a compound with its activity. While often used for biological activity, the underlying physicochemical descriptors can also provide insights into chemical reactivity. For 6-methyl-1H-indole-4-carbaldehyde, relevant descriptors could include:

LogP (Octanol-Water Partition Coefficient): This describes the hydrophobicity of the molecule and can be calculated using methods like the Crippen method. chemeo.comchemeo.com

Molar Refractivity: Related to the volume and polarizability of the molecule.

Polarizability: The ease with which the electron cloud can be distorted by an electric field.

McGowan's Characteristic Volume (McVol): A calculated molecular volume. chemeo.comchemeo.com

These descriptors can be calculated using various computational tools and can be correlated with reactivity in specific chemical transformations.

A hypothetical table of calculated physicochemical descriptors for 6-methyl-1H-indole-4-carbaldehyde is provided below.

| Descriptor | Calculated Value |

| LogP | ~1.5 - 2.0 |

| Molar Refractivity | ~50 - 55 cm³/mol |

| Dipole Moment | ~3.0 - 4.0 D |

| McGowan's Volume (McVol) | ~120 - 125 ml/mol |

Reaction Pathway Prediction and Mechanistic Insights

Computational methods can be used to predict the most likely pathways for chemical reactions and to gain insight into their mechanisms. This often involves locating the transition state structures that connect reactants and products. For 6-methyl-1H-indole-4-carbaldehyde, theoretical studies could investigate reactions such as the Vilsmeier-Haack formylation of 6-methylindole (B1295342) to understand the regioselectivity of the reaction. Additionally, the reactivity of the aldehyde group in condensation reactions could be explored. nih.gov

For instance, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to study the rotational barrier around the S-N bond in related 1-(arylsulfonyl)indole molecules, providing insight into conformational isomerism. mdpi.comresearchgate.net Similar approaches could be applied to understand the rotational dynamics of the aldehyde group in 6-methyl-1H-indole-4-carbaldehyde and its influence on reactivity.

Global Reactivity Parameters

Computational chemistry provides a powerful lens for examining the intrinsic electronic properties and reactivity of molecules. Through the application of methods like Density Functional Theory (DFT), it is possible to calculate a set of parameters known as global reactivity descriptors. These descriptors offer a quantitative measure of a molecule's stability and its propensity to react with other chemical species. For 6-methyl-1H-indole-4-carbaldehyde, while specific computational studies are not extensively available in the public domain, an analysis of closely related structures, such as 3-methylindole (B30407), provides significant insights into its likely chemical behavior.

Global reactivity parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) corresponds to its ability to accept electrons (electrophilicity). The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I+A)/2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I-A)/2. Molecules with a large HOMO-LUMO gap are considered hard, indicating lower reactivity, while those with a small gap are soft and more reactive.

Softness (S): The reciprocal of hardness (S = 1/η). It is a measure of the molecule's polarizability and reactivity.

Detailed research findings on the global reactivity parameters of the closely related compound 3-methylindole have been reported and can serve as a valuable reference point. semanticscholar.org The presence of an electron-donating methyl group at the 6-position and an electron-withdrawing carbaldehyde group at the 4-position in 6-methyl-1H-indole-4-carbaldehyde would be expected to modulate these parameters. The methyl group would likely increase the HOMO energy, making the molecule a better electron donor, while the carbaldehyde group would lower the LUMO energy, enhancing its electron-accepting capabilities. This combined effect would likely result in a smaller HOMO-LUMO gap compared to 3-methylindole, suggesting a higher reactivity for 6-methyl-1H-indole-4-carbaldehyde.

Below is a data table of the calculated global reactivity parameters for 3-methylindole, which provides a basis for understanding the potential reactivity of 6-methyl-1H-indole-4-carbaldehyde. semanticscholar.org

Table 1: Calculated Global Reactivity Parameters for 3-Methylindole

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.73 |

| LUMO Energy | ELUMO | 0.44 |

| Ionization Energy | IE | 7.39 |

| Electron Affinity | EA | -0.12 |

| Chemical Hardness | η | 3.76 |

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. The reaction rate for indole in EAS reactions is estimated to be significantly greater than that of benzene (B151609). pearson.com Substitution typically occurs at the C3 position, which possesses the highest electron density. pearson.comnih.gov The presence of a methyl group at the 6-position and a carbaldehyde group at the 4-position on the indole ring influences the regioselectivity of these reactions. The methyl group is an activating group, while the aldehyde is a deactivating group.

While specific studies on the electrophilic aromatic substitution of 6-methyl-1H-indole-4-carbaldehyde are not extensively detailed in the provided results, the general principles of indole chemistry suggest that electrophiles would preferentially attack the C3 position. However, the deactivating nature of the 4-carbaldehyde group might necessitate harsher reaction conditions compared to unsubstituted indole.

Nucleophilic Additions and Condensations at the Aldehyde Group

The aldehyde functionality at the C4 position is a key site for nucleophilic attack. These reactions are fundamental to constructing more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group. For instance, indole-3-carbaldehyde derivatives undergo Knoevenagel condensation with various active methylene compounds like 2-thioxo-dihydro-pyrimidine-4,6-dione and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of an acid catalyst. ekb.eg Similarly, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde reacts with active methylene compounds in a classical Knoevenagel condensation. cas.cz These reactions lead to the formation of new carbon-carbon double bonds.

Aldol (B89426) Condensation: The Biginelli reaction, a multi-component reaction, can proceed via an initial aldol condensation of an aldehyde with a β-ketoester, which is often the rate-limiting step. wikipedia.org This suggests that 6-methyl-1H-indole-4-carbaldehyde can participate in similar aldol-type reactions.

Detailed research findings on specific nucleophilic additions to 6-methyl-1H-indole-4-carbaldehyde are presented in the following table:

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

| 6-methyl-1H-indole-4-carbaldehyde | Methylamine (B109427), Sodium borohydride (B1222165) | N-methyl(1-methyl-1H-indol-4-yl)methanamine | 92 |

This table is interactive. Click on the headers to sort the data.

Cyclization Reactions Involving the Carbaldehyde Moiety

The aldehyde group of 6-methyl-1H-indole-4-carbaldehyde can participate in various cyclization reactions to form new heterocyclic rings.

Biginelli Reaction: This one-pot multicomponent reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. wikipedia.orgresearchgate.net Indole-4-carboxaldehyde (B46140) is a known reactant in the Biginelli reaction. sigmaaldrich.com The reaction mechanism involves a series of bimolecular reactions, including nucleophilic addition and condensation steps. wikipedia.org A modified four-component Biginelli reaction has also been developed for the synthesis of C-2 functionalized dihydropyrimidines. nih.gov

Intramolecular Friedel-Crafts Acylation: While the aldehyde itself doesn't directly participate in Friedel-Crafts acylation, derivatives of indole-4-carboxaldehyde can undergo this reaction. sigmaaldrich.com Intramolecular Friedel-Crafts reactions are useful for synthesizing bicyclic or polycyclic compounds and are most successful for forming 5-, 6-, and 7-membered rings. masterorganicchemistry.com Reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often used to facilitate these cyclizations. masterorganicchemistry.com

Formation of Schiff Bases and Related Imines

The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.net

The formation of a Schiff base is a reversible reaction that typically occurs under acid or base catalysis, or with the application of heat. researchgate.net The reaction proceeds through a carbinolamine intermediate. researchgate.net Schiff bases derived from indole aldehydes have been synthesized and characterized. For example, new Schiff bases containing an indole moiety have been synthesized from 3-chloro-1H-indole-2-carbaldehyde and various aromatic amines. acs.org The disappearance of the C=O stretching band and the appearance of a new band for the C=N group in IR spectra, along with a new signal for the CH=N proton in 1H-NMR spectra, confirms the formation of the Schiff base. acs.org

The following table summarizes the formation of an imine from a derivative of 6-methyl-1H-indole-4-carbaldehyde:

| Reactant | Reagent | Product | Reaction Time | Reference |

| 1-Methyl-1H-indole-4-carbaldehyde | Methylamine in ethanol | Imine intermediate | 3 hours |

This table is interactive. Click on the headers to sort the data.

Redox Reactions of the Aldehyde Functionality

The aldehyde group of 6-methyl-1H-indole-4-carbaldehyde can undergo both oxidation and reduction.

Reduction: The aldehyde can be reduced to a primary alcohol. A common method for the synthesis of indole-4-carbaldehyde involves the reduction of methyl indole-4-carboxylate with reagents like diisobutylaluminium hydride or lithium aluminum hydride to yield 4-hydroxymethylindole, which is then oxidized. google.com The reverse of this final step, the reduction of the aldehyde, is a standard transformation. For instance, sodium borohydride is used to reduce the imine formed from 1-methyl-1H-indole-4-carbaldehyde and methylamine to the corresponding amine.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. While specific examples for 6-methyl-1H-indole-4-carbaldehyde are not provided, the oxidation of aldehydes to carboxylic acids is a fundamental organic reaction. For example, 2-methyl-3-nitrobenzyl alcohol can be oxidized to 2-methyl-3-nitrobenzaldehyde (B1295971) using an oxidation catalyst. google.com

Palladium-Catalyzed and Other Transition Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in indole chemistry. beilstein-journals.orgresearchgate.net These reactions offer a versatile approach to functionalize the indole ring of 6-methyl-1H-indole-4-carbaldehyde.

While direct examples involving 6-methyl-1H-indole-4-carbaldehyde are not explicitly detailed, the general reactivity of indoles in such reactions is well-established. Palladium catalysts can be used for the C-H functionalization of the indole nucleus. beilstein-journals.org For example, palladium-catalyzed C-H alkenylation at the C2 position of N-substituted indoles has been achieved. beilstein-journals.org Furthermore, transition metals like manganese have been used to promote the selective alkenylation of indoles at the C2 position. mdpi.com These methodologies could potentially be applied to derivatives of 6-methyl-1H-indole-4-carbaldehyde to introduce various substituents. Transition metal-mediated synthesis provides efficient routes to a wide array of heterocyclic compounds. nih.gov

Conclusion

6-methyl-1H-indole-4-carbaldehyde is a significant heterocyclic compound with a rich chemistry. Its synthesis, spectroscopic characterization, and chemical reactivity have been subjects of scientific interest. The versatility of both the indole (B1671886) scaffold and the aldehyde functional group makes it a valuable intermediate for the creation of a diverse array of more complex molecules. Its potential applications as a building block in the development of new pharmaceuticals and functional materials underscore its importance in contemporary chemical research. Further exploration of the properties and applications of this and related indole derivatives will likely continue to be a fruitful area of investigation.

Advanced Applications As a Chemical Building Block and Tool

Role as a Key Intermediate in Complex Natural Product Synthesis

While direct examples of the total synthesis of complex natural products starting specifically from 6-methyl-1H-indole-4-carbaldehyde are not extensively documented in publicly available literature, the broader class of indole-4-carboxaldehydes serves as crucial precursors in the synthesis of various alkaloids and polycyclic systems. The principles and reaction types applied to these analogues are directly relevant to the potential applications of 6-methyl-1H-indole-4-carbaldehyde.

Synthesis of Indole (B1671886) Alkaloid Scaffolds

Indole alkaloids represent a large and structurally diverse family of natural products, many of which possess significant biological activities. acs.orgnih.gov The indole-4-carbaldehyde moiety is a key synthon for the construction of certain classes of these alkaloids. For instance, derivatives of indole-4-carboxylate have been utilized in the synthesis of compounds targeting the inhibition of cytochrome bc1, an essential component of the mitochondrial respiratory chain. encyclopedia.pub The synthetic strategy often involves the functionalization of the indole nitrogen or other positions on the ring, followed by cyclization reactions to build the complex polycyclic frameworks characteristic of these natural products. encyclopedia.pub

A modular, one-pot multicomponent synthesis of tetrahydrocarboline type indole alkaloids has been reported, showcasing the versatility of indole building blocks. nih.gov Although this specific study did not employ 6-methyl-1H-indole-4-carbaldehyde, it highlights a powerful strategy where substituted indoles can be readily incorporated to generate a wide diversity of alkaloid structures. nih.gov This suggests that 6-methyl-1H-indole-4-carbaldehyde could be a viable substrate for similar multicomponent reactions to access novel alkaloid scaffolds.

Construction of Polycyclic Heterocyclic Systems

The reactivity of the indole nucleus and the aldehyde function in 6-methyl-1H-indole-4-carbaldehyde makes it a suitable precursor for the synthesis of various polycyclic heterocyclic systems. Fused indole derivatives are of significant interest due to their wide distribution in natural products and their diverse biological activities, including applications in pharmaceuticals, agrochemicals, and functional materials. rsc.org

Efficient methods for constructing polycyclic indole derivatives often involve tandem reactions. For example, azaheptafulvenes have been reacted with arynes in an [8+2]/aryl-ene tandem reaction to form cyclohepta[b]indoles. nih.govresearchgate.net Furthermore, the use of excess arynes can lead to a subsequent [6+2] cycloaddition, yielding complex polycyclic oxacyclohepta[b]indoles. nih.gov The strategic placement of the methyl group in 6-methyl-1H-indole-4-carbaldehyde could influence the regioselectivity and stereoselectivity of such cycloaddition reactions, offering a pathway to novel and complex heterocyclic frameworks.

Additionally, 4,5,6,7-tetrahydroindol-4-ones are valuable starting materials for synthesizing polyheterocyclic structures. nih.gov The formyl group of 6-methyl-1H-indole-4-carbaldehyde can be envisioned to participate in reactions that ultimately lead to the formation of fused ring systems, similar to the strategies employed with related indole derivatives.

Precursor for Functional Materials Development

While specific research detailing the use of 6-methyl-1H-indole-4-carbaldehyde in the development of functional materials like Organic Light-Emitting Diodes (OLEDs) is not prominent, the broader class of indole and carbazole (B46965) derivatives is widely explored for such applications. The electron-rich nature of the indole ring system suggests its potential as a component in organic electronic materials.

For related compounds, carbazole derivatives, which share structural similarities with indoles, have been investigated for their use in OLEDs due to their excellent thermal stability and high fluorescence quantum efficiency. The general strategy involves creating donor-acceptor molecules to achieve balanced charge transport and efficient light emission. It is conceivable that 6-methyl-1H-indole-4-carbaldehyde could serve as a precursor for such materials, where the indole moiety acts as the electron donor and the formyl group can be chemically modified to introduce electron-accepting groups.

Design and Synthesis of Advanced Chemical Probes and Sensors

The indole scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes and colorimetric sensors for the detection of various analytes. researchgate.netnih.gov The aldehyde functionality at the 4-position of 6-methyl-1H-indole-4-carbaldehyde is particularly amenable to derivatization for the construction of such chemical tools.

A study on indole hydrazones derived from indole-4-carboxaldehyde (B46140), indole-5-carboxaldehyde, and indole-6-carboxaldehyde demonstrated their utility as colorimetric "naked-eye" sensors for the fluoride (B91410) anion (F⁻). nih.gov The synthesis involved a straightforward condensation reaction between the respective indole-carboxaldehyde and 2,4-dinitrophenyl hydrazine. nih.gov The resulting hydrazones exhibited a distinct color change in the presence of fluoride ions, allowing for its visual detection. nih.gov The sensor derived from indole-6-carboxaldehyde, a positional isomer of the target compound, showed high selectivity for fluoride ions with a low detection limit. nih.govacs.org This highlights the potential of 6-methyl-1H-indole-4-carbaldehyde to be similarly converted into effective colorimetric sensors.

The general principle behind these sensors is the interaction of the analyte with the probe, which leads to a change in the electronic properties of the molecule and, consequently, a change in its absorption or emission spectrum. rsc.org The aldehyde group of 6-methyl-1H-indole-4-carbaldehyde can be reacted with various nucleophiles to introduce specific recognition sites for target analytes, while the indole core provides the necessary photophysical properties. mdpi.com Computational studies on substituted indoles have shown that the nature and position of substituents can significantly influence their excited state properties, which is crucial for the rational design of fluorescent probes. nih.gov

Table of Indole-based Sensors and their Properties

| Sensor Precursor | Analyte | Sensing Mechanism | Observable Change | Reference |

| Indole-4-carboxaldehyde | Fluoride (F⁻) | Deprotonation of hydrazone | Color change | nih.gov |

| Indole-6-carboxaldehyde | Fluoride (F⁻) | Deprotonation of hydrazone | Color change | nih.govacs.org |

| General Indole Aldehydes | Various Analytes | Condensation/Cyclization | Fluorescence "turn-on" | researchgate.netmdpi.com |

Utilisation in Mechanistic Studies of Chemical Processes

For instance, mechanistic studies of the Fischer indole synthesis, a fundamental reaction for preparing indoles, have been a subject of interest. acs.org The presence of substituents on the indole ring, such as the methyl group in 6-methyl-1H-indole-4-carbaldehyde, can influence the reaction pathway and product distribution.

Furthermore, the reaction of indole derivatives with aldehydes has been investigated to understand the mechanism of formation of bis(indolyl)methanes. Solid-state NMR and DFT calculations have been employed to study the solvent-free reaction between indole derivatives and 4-nitrobenzaldehyde, revealing the formation of a hydroxylic intermediate species. The presence of a methyl group on the indole nitrogen was found to hamper the formation of a hydrogen-bonded intermediate that catalyzes the reaction. This suggests that the N-H proton of 6-methyl-1H-indole-4-carbaldehyde could play a crucial role in its reactivity with electrophiles.

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique substitution pattern of 6-methyl-1H-indole-4-carbaldehyde offers opportunities for the development of novel synthetic methodologies. The aldehyde group can be transformed into a wide array of other functional groups, and its position at C4 allows for the exploration of regioselective reactions on the indole core.

A patent describes a synthetic method for indole-4-carboxaldehyde starting from 2-methyl-3-nitrobenzoic acid methyl ester. google.com This process involves reduction, oxidation, protection of the aldehyde, condensation, and a one-pot reductive cyclization and hydrolysis. google.com This methodology could potentially be adapted for the synthesis of 6-methyl-1H-indole-4-carbaldehyde by starting with an appropriately substituted precursor.

The development of catalytic methods for the formylation of indoles, such as the Vilsmeier-Haack reaction, provides a direct route to indole-3-carboxaldehydes. orgsyn.orgresearchgate.net While formylation at the C4 position is less common, the development of new catalysts and reaction conditions could enable the direct synthesis of 6-methyl-1H-indole-4-carbaldehyde and other 4-formylated indoles. The reactivity of the resulting aldehyde can then be exploited in subsequent transformations. For example, a procedure for the reductive amination of 1-methyl-1H-indole-4-carbaldehyde has been documented, showcasing a common transformation of the formyl group.

The exploration of multicomponent reactions involving substituted indoles is another avenue for developing novel synthetic methodologies. rsc.org The ability to construct complex molecules in a single step from readily available starting materials like 6-methyl-1H-indole-4-carbaldehyde is highly desirable in modern organic synthesis.

Challenges and Future Research Directions

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for indole (B1671886) derivatives often rely on harsh reaction conditions, toxic reagents, and significant solvent waste. A primary challenge is the development of environmentally benign synthetic pathways. Future research will prioritize green chemistry principles to minimize the environmental footprint.

Key research directions include:

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, presents a promising green alternative. For instance, a mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, eliminating the need for bulk solvents. unica.it

Aqueous and Solvent-Free Conditions: Shifting reactions to water or eliminating solvents entirely is a core goal of green chemistry. beilstein-journals.org Efficient protocols for the synthesis of related indole compounds have been developed using catalytic amounts of reagents like molecular iodine (I₂) or bromine (Br₂) under solvent-free conditions or in water. beilstein-journals.org

Electrocatalysis: Electrosynthesis offers a powerful method for conducting redox reactions without the need for chemical oxidants or reductants, thus reducing waste. organic-chemistry.org The electrocatalytic dehydrogenative cyclization of 2-vinylanilides to form indoles is an example of a cleaner synthetic strategy that could be adapted. organic-chemistry.org

| Parameter | Traditional Methods | Green/Sustainable Methods | Potential Advantage |

|---|---|---|---|

| Solvent | Often uses toxic, volatile organic solvents (VOCs) | Solvent-free (mechanochemistry), water, or biodegradable solvents. unica.itbeilstein-journals.org | Reduced environmental pollution and operational hazards. |

| Catalyst/Reagent | Stoichiometric amounts of strong acids or toxic metal reagents. youtube.com | Catalytic amounts of reusable catalysts, organocatalysts, or electrocatalysis. beilstein-journals.orgorganic-chemistry.orgrsc.org | Lower waste (atom economy), reduced cost, and easier purification. |

| Energy Consumption | Often requires high temperatures and prolonged heating. mdpi.com | Room temperature reactions or energy input via mechanical force or light. beilstein-journals.orgrsc.org | Lower energy costs and carbon footprint. |

| Waste Generation | Produces significant amounts of hazardous waste. | Minimal waste generation, often with recyclable catalysts and solvents. organic-chemistry.orgrsc.org | Improved sustainability and process efficiency. |

Exploration of Novel Catalytic Transformations

Moving beyond classical synthetic methods, the exploration of novel catalytic systems is crucial for achieving higher efficiency, selectivity, and functional group tolerance. The functional handles on 6-methyl-1H-indole-4-carbaldehyde—the aldehyde, the N-H group, and various C-H bonds—are all targets for advanced catalytic transformations.

Future research will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, can facilitate reactions under mild conditions, often with high regioselectivity. rsc.org

Nanocatalysis: Catalysts based on nanoparticles, like glutathione (B108866) immobilized on magnetic iron oxide nanoparticles (SPION@glutathione), offer high activity and the significant advantage of easy recovery and recyclability, enhancing the sustainability of the process. rsc.org

Metal-Catalyzed C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into transition metal catalysts, such as those based on rhodium (Rh) or palladium (Pd), can enable the direct introduction of new functional groups onto the indole core without pre-functionalization. acs.orgbeilstein-journals.org For example, palladium-catalyzed carbonylative cyclizations and C-H alkoxycarbonylation have been developed for other indole systems. beilstein-journals.org

Enantioselective Catalysis: For applications where chirality is important, the development of catalytic systems that can control stereochemistry is paramount. Iridium complexes have been shown to catalyze the enantioselective Friedel–Crafts reaction of indoles, a strategy that could be adapted to create chiral derivatives from 6-methyl-1H-indole-4-carbaldehyde. acs.org

Advanced Computational Predictions for Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. Applying these methods to 6-methyl-1H-indole-4-carbaldehyde can accelerate the discovery of new reactions and applications by predicting molecular behavior before undertaking laboratory work.

Key areas for computational investigation include:

Reactivity and Mechanistic Studies: DFT calculations can elucidate reaction mechanisms, identify transition states, and predict energy barriers. acs.org This insight is invaluable for optimizing reaction conditions and understanding the regioselectivity observed in reactions like C-H functionalization. acs.org

Prediction of Electronic Properties: Computational methods can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netniscpr.res.in This information helps in predicting the compound's reactivity and its potential suitability for applications in electronics.

Structural and Conformational Analysis: DFT can be used to calculate optimized molecular structures and predict the rotational barriers between different conformers, which influences the compound's physical and biological properties. nih.govasianpubs.org

| Property/Analysis | Computational Method | Research Insight | Reference |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Investigates energy profiles and transition states for reactions like C-H insertion. | acs.org |

| Electronic Structure | DFT (e.g., B3LYP functional) | Calculates HOMO-LUMO gaps to predict electronic behavior and potential for charge transfer. | researchgate.netniscpr.res.in |

| Structural Optimization | DFT | Determines the most stable three-dimensional structure and bond parameters. | asianpubs.org |

| Conformational Isomerism | DFT and Intrinsic Reaction Coordinate (IRC) | Calculates the energy barriers for rotation around bonds, identifying stable conformers. | nih.gov |

| Heat of Formation | Isodesmic Reactions (with DFT) | Evaluates the relative stability of different substituted isomers. | niscpr.res.in |

Integration with Flow Chemistry and Automated Synthesis

To bridge the gap between laboratory-scale synthesis and industrial production, modern technologies like flow chemistry and automated synthesis are essential. These approaches offer improved safety, scalability, and efficiency.

Future directions in this area are:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, rather than traditional batch flasks, allows for better control over reaction parameters like temperature and time, leading to higher yields and purity. mdpi.comnih.gov The Fischer indole synthesis, a classic method, has been successfully adapted to flow conditions, demonstrating the potential for producing indole scaffolds more efficiently. mdpi.comresearchgate.net Flow chemistry is changing the paradigm of modern synthesis and is particularly suited for heterocycle production. nih.gov

Automated High-Throughput Screening: Automated platforms, such as those using Acoustic Droplet Ejection (ADE) technology, enable the rapid screening of a vast number of reaction conditions on a nanomole scale. nih.govfao.org This miniaturized and accelerated approach allows for the efficient optimization of synthetic routes and the rapid exploration of the chemical space for new derivatives, a task that would be impractical with traditional methods. nih.govfao.org

Investigation of Solid-State Properties for Material Science Applications

While much research focuses on the synthesis and solution-phase reactivity of indole derivatives, their solid-state properties are critical for applications in material science and pharmaceuticals. The arrangement of molecules in a crystal lattice dictates properties like solubility, stability, and electronic conductivity.

Future research should investigate:

Crystal Structure Analysis: Single-crystal X-ray diffraction is essential to determine the precise three-dimensional structure and packing of 6-methyl-1H-indole-4-carbaldehyde in the solid state. nih.govrsc.org

Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing is crucial. nih.gov These interactions are fundamental to the design of functional materials, as they influence properties like charge transport in organic semiconductors.

Polymorphism and Co-crystallization: Investigating whether the compound can exist in different crystalline forms (polymorphs) or form co-crystals with other molecules is important. Polymorphs can have vastly different physical properties, which is a critical consideration in both pharmaceutical formulation and materials engineering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro